molecular formula C3H8O2PS- B12322854 Phosphonothioic acid, P-methyl-, O-ethyl ester

Phosphonothioic acid, P-methyl-, O-ethyl ester

Cat. No.: B12322854
M. Wt: 139.14 g/mol
InChI Key: XXNRHOAJIUSMOQ-UHFFFAOYSA-M
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Description

Phosphonothioic acid, P-methyl-, O-ethyl ester, also known as O-ethyl methylphosphonothioic acid, is an organophosphate compound. It is a dual-use chemical with applications in both constructive and potentially harmful contexts. This compound is used in the synthesis of pesticides and pharmaceuticals and is also a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .

Preparation Methods

The synthesis of phosphonothioic acid, P-methyl-, O-ethyl ester involves the reaction of methylphosphonothioic dichloride with ethanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .

Chemical Reactions Analysis

Phosphonothioic acid, P-methyl-, O-ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Phosphonothioic acid, P-methyl-, O-ethyl ester has several scientific research applications:

    Chemistry: Used as a phosphorylating and phosphitylating agent in organic synthesis.

    Biology: Studied for its inhibitory effects on cholinesterase, making it relevant in neurobiology research.

    Medicine: Investigated for its potential use in developing pharmaceuticals.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of phosphonothioic acid, P-methyl-, O-ethyl ester involves its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can result in overstimulation of cholinergic receptors, causing various physiological effects .

Comparison with Similar Compounds

Phosphonothioic acid, P-methyl-, O-ethyl ester is similar to other organophosphate compounds such as:

This compound stands out due to its specific combination of functional groups, making it particularly effective in certain synthetic and inhibitory applications.

Properties

IUPAC Name

ethoxy-methyl-oxido-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O2PS/c1-3-5-6(2,4)7/h3H2,1-2H3,(H,4,7)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNRHOAJIUSMOQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2PS-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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